molecular formula C19H13F7N2O2 B2800725 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 478081-21-9

7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2800725
CAS No.: 478081-21-9
M. Wt: 434.314
InChI Key: SKFWWFUBQJGNAI-UHFFFAOYSA-N
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Description

7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by its intricate molecular structure This compound belongs to the naphthyridine family, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the core naphthyridine structure. The fluoropropoxy group is introduced through a substitution reaction, and the trifluoromethyl groups are added using appropriate reagents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups, such as nitro groups to amines.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine can be used to study biological processes and interactions. It may serve as a probe to investigate cellular mechanisms or as a tool in drug discovery.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 7-[4-(3-Fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

  • 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Uniqueness

This compound stands out due to its specific trifluoromethyl groups and fluoropropoxy group, which confer unique chemical and physical properties. These features make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

7-[4-(3-fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F7N2O2/c20-8-1-9-29-11-2-4-12(5-3-11)30-16-7-6-13-14(18(21,22)23)10-15(19(24,25)26)27-17(13)28-16/h2-7,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWWFUBQJGNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCF)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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